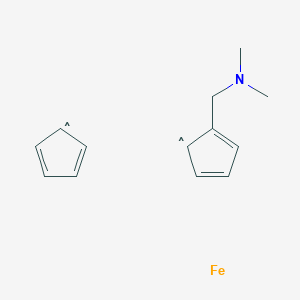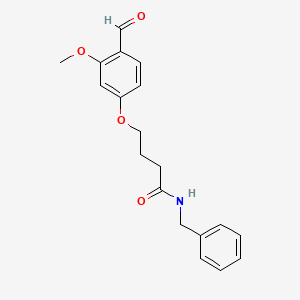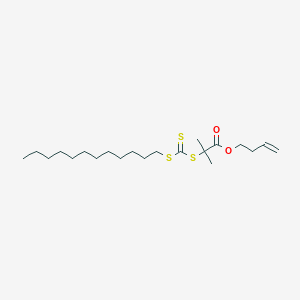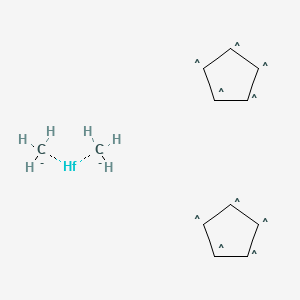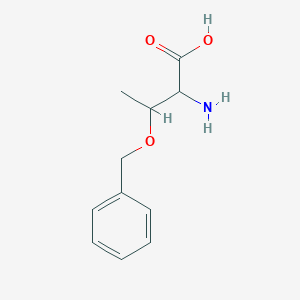
Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV), 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) is a chemical compound with the molecular formula C22H36Zr. It is also known by its synonyms, such as bis(pentamethylcyclopentadienyl)dimethylzirconium and dimethylpermethylzirconocene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) is typically synthesized through the reaction of zirconium tetrachloride with pentamethylcyclopentadiene in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:
ZrCl4+2C5(CH3)5H+4LiAlH4→Zr(C5(CH3)5)2(CH3)2+4LiCl+4AlH3
Industrial Production Methods
While the industrial production methods for dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes the use of larger reactors, more efficient purification techniques, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or alkylating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as high-performance polymers and ceramics.
Wirkmechanismus
The mechanism by which dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive zirconium center that can interact with substrates and promote their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) include:
- Bis(cyclopentadienyl)dimethylzirconium
- Tetrakis(dimethylamido)zirconium(IV)
- Dichloro[rac-ethylenebis(indenyl)]zirconium(IV)
- Bis(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) is unique due to its pentamethylcyclopentadienyl ligands, which provide increased steric hindrance and stability compared to other zirconium complexes. This makes it particularly effective as a catalyst in certain reactions, offering advantages in terms of selectivity and efficiency.
Eigenschaften
Molekularformel |
C22H36Zr |
|---|---|
Molekulargewicht |
391.7 g/mol |
InChI |
InChI=1S/2C10H15.2CH3.Zr/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
KDKNVCQXFIBDBD-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
